(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that features a pyrazole ring and a pyranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of (E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The acrylate moiety can participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid
- 4-hydroxy-6-methyl-2H-pyran-2-one derivatives
- 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its combination of a pyrazole ring and a pyranone moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-17-10(3)11(8-16-17)5-6-12(18)14-13(19)7-9(2)21-15(14)20/h5-8,19H,4H2,1-3H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZQDIRFHNWIR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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